molecular formula C36H50N10O15 B1495260 4-Ala-dsip-NH2 CAS No. 65908-44-3

4-Ala-dsip-NH2

Cat. No.: B1495260
CAS No.: 65908-44-3
M. Wt: 862.8 g/mol
InChI Key: XUIBJMNGYMEHSB-OUCJSSKUSA-N
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Description

4-Ala-dsip-NH₂ is a multifunctional compound hypothesized to integrate structural and functional elements from peptide-based and polymer-conjugated systems.

  • "dsip": Likely a linker or spacer, though its exact nature (e.g., disulfide, thiol-sensitive, or pH-responsive) remains undefined without explicit data.
  • NH₂: A terminal amine group facilitating bioconjugation (e.g., with drugs, targeting ligands, or imaging agents).

This compound is presumed to share design principles with PEGylated and peptide-based systems, emphasizing applications in drug delivery, diagnostics, or biomaterial engineering.

Properties

CAS No.

65908-44-3

Molecular Formula

C36H50N10O15

Molecular Weight

862.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C36H50N10O15/c1-16(42-33(57)21(37)10-19-12-38-22-7-5-4-6-20(19)22)30(54)39-13-26(48)41-17(2)31(55)45-24(11-29(52)53)35(59)43-18(3)32(56)46-25(15-47)34(58)40-14-27(49)44-23(36(60)61)8-9-28(50)51/h4-7,12,16-18,21,23-25,38,47H,8-11,13-15,37H2,1-3H3,(H,39,54)(H,40,58)(H,41,48)(H,42,57)(H,43,59)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)(H,60,61)/t16-,17+,18-,21-,23-,24-,25-/m0/s1

InChI Key

XUIBJMNGYMEHSB-OUCJSSKUSA-N

SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N

sequence

WAGADASGE

Synonyms

4-Ala-delta-sleep-inducing peptide amine
4-Ala-DSIP-NH2
delta-sleep-inducing peptide amine, Ala(4)-
delta-sleep-inducing peptide amine, alanine(4)-

Origin of Product

United States

Preparation Methods

The synthesis of 4-Ala-dsip-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

4-Ala-dsip-NH2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-Ala-dsip-NH2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ala-dsip-NH2 involves its interaction with specific receptors in the brain that regulate sleep-wake cycles. The compound enhances GABAergic transmission, leading to relaxation and sedation . It also influences the release of growth hormone and other sleep-related neurotransmitters .

Comparison with Similar Compounds

DSPE-PEG-TK-NH₂

Structure: Composed of distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG), a ketothiol (TK) linker, and a terminal amine (NH₂) .

Key Features :

  • Biocompatibility: DSPE enhances cell membrane integration, while PEG reduces immunogenicity.
  • Functionality : The TK linker enables pH-sensitive cleavage or conjugation.
  • Applications : Drug delivery (e.g., liposomal formulations) and targeted therapies.

Comparison with 4-Ala-dsip-NH₂ :

  • Linker : TK (ketothiol) in DSPE-PEG-TK-NH₂ offers pH-responsive release, while "dsip" in 4-Ala-dsip-NH₂ may prioritize redox-sensitive or hydrolytic cleavage.

mPEG-TK-NH₂

Structure : Methoxy-PEG (mPEG) chain, ketothiol (TK) linker, and terminal NH₂ group .

Key Features :

  • Stealth Properties : mPEG reduces protein adsorption and extends circulation half-life.
  • Customizability : Adjustable PEG molecular weight (e.g., 2–40 kDa) for tailored pharmacokinetics.
  • Applications: Nanocarrier surface modification and diagnostic probes.

Comparison with 4-Ala-dsip-NH₂ :

  • Solubility : Both compounds benefit from PEG-derived hydrophilicity, but 4-Ala-dsip-NH₂ may exhibit additional solubility enhancements from the alanine residue.
  • Conjugation Flexibility : The NH₂ group in both compounds supports covalent coupling, but 4-Ala-dsip-NH₂’s peptide backbone could enable sequence-specific interactions (e.g., receptor targeting).

Data Table: Structural and Functional Comparison

Parameter 4-Ala-dsip-NH₂ (Hypothesized) DSPE-PEG-TK-NH₂ mPEG-TK-NH₂
Backbone Alanine peptide DSPE lipid + PEG Methoxy-PEG
Linker dsip (undefined) TK (ketothiol) TK (ketothiol)
Functional Group NH₂ NH₂ NH₂
Solubility High (PEG-like + peptide) Moderate (lipid limits solubility) High (PEG-dominated)
Stability Enzymatically stable (peptide) pH-sensitive (TK cleavage) pH-sensitive (TK cleavage)
Primary Applications Targeted drug delivery Liposomal drug carriers Diagnostic reagents, nanocarriers

Research Findings and Limitations

Performance Metrics

  • Drug Loading : Lipid-based systems (e.g., DSPE-PEG-TK-NH₂) exhibit higher hydrophobic drug encapsulation, while peptide-polymer hybrids (e.g., 4-Ala-dsip-NH₂) may favor hydrophilic or peptide-based payloads.
  • In Vivo Behavior : PEG length in mPEG-TK-NH₂ directly impacts renal clearance rates , a factor 4-Ala-dsip-NH₂ must optimize for therapeutic efficacy.

Limitations

  • Data Gaps : Direct studies on 4-Ala-dsip-NH₂ are absent; comparisons rely on extrapolation from structural analogs.
  • Linker Specificity : The undefined "dsip" linker necessitates further investigation to clarify its cleavage mechanisms and biocompatibility.

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